Urea, 1-(2-bromoethyl)-3-(4-isopropoxy-1-naphthylmethyl)-

Lipophilicity Drug-likeness Membrane permeability

Urea, 1-(2-bromoethyl)-3-(4-isopropoxy-1-naphthylmethyl)- (CAS 102434-27-5) is a synthetic unsymmetrically substituted urea derivative with molecular formula C17H21BrN2O2 and molecular weight 365.27 g/mol. The compound features a central urea pharmacophore flanked by a 2-bromoethyl group on one nitrogen and a 4-isopropoxy-1-naphthylmethyl moiety on the other.

Molecular Formula C17H21BrN2O2
Molecular Weight 365.3 g/mol
CAS No. 102434-27-5
Cat. No. B010690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, 1-(2-bromoethyl)-3-(4-isopropoxy-1-naphthylmethyl)-
CAS102434-27-5
Synonyms1-(2-Bromoethyl)-3-(4-isopropoxy-1-naphthalenemethyl)urea
Molecular FormulaC17H21BrN2O2
Molecular Weight365.3 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=C(C2=CC=CC=C21)CNC(=O)NCCBr
InChIInChI=1S/C17H21BrN2O2/c1-12(2)22-16-8-7-13(11-20-17(21)19-10-9-18)14-5-3-4-6-15(14)16/h3-8,12H,9-11H2,1-2H3,(H2,19,20,21)
InChIKeyMKJFQRQGXIZLIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Urea, 1-(2-bromoethyl)-3-(4-isopropoxy-1-naphthylmethyl)- (CAS 102434-27-5): Structural and Physicochemical Baseline for Procurement Evaluation


Urea, 1-(2-bromoethyl)-3-(4-isopropoxy-1-naphthylmethyl)- (CAS 102434-27-5) is a synthetic unsymmetrically substituted urea derivative with molecular formula C17H21BrN2O2 and molecular weight 365.27 g/mol . The compound features a central urea pharmacophore flanked by a 2-bromoethyl group on one nitrogen and a 4-isopropoxy-1-naphthylmethyl moiety on the other. It belongs to a broader series of naphthylmethyl urea analogs sharing the 2-bromoethyl handle but differing in the para-alkoxy substituent on the naphthalene ring . Computed physicochemical properties include a density of 1.33 g/cm³, a boiling point of 559.2 °C at 760 mmHg, and a flash point of 292 °C . The bromoethyl substituent provides a reactive site for nucleophilic substitution or further derivatization, while the 4-isopropoxy group contributes lipophilic bulk and hydrogen-bond acceptor capacity, distinguishing it from smaller alkoxy or non-alkoxy congeners .

Why Generic Substitution Fails for Urea, 1-(2-bromoethyl)-3-(4-isopropoxy-1-naphthylmethyl)- (CAS 102434-27-5): The Para-Alkoxy Differentiation Problem


Within the 1-(2-bromoethyl)-3-(naphthylmethyl)urea series, compounds cannot be interchanged without altering key molecular recognition features. The para-position alkoxy substituent on the naphthalene ring directly modulates lipophilicity, steric bulk, and hydrogen-bond acceptor geometry, which collectively influence target binding, membrane permeability, and metabolic stability [1]. The isopropoxy group in CAS 102434-27-5 provides a branched, moderately bulky alkoxy chain (logP contribution distinct from linear n-propoxy or smaller ethoxy) that can engage hydrophobic pockets while maintaining sufficient conformational flexibility . Replacing this with a chloro, methyl, or unsubstituted analog eliminates the oxygen-mediated hydrogen-bond acceptor capability, potentially abolishing key binding interactions [2]. Conversely, the bromoethyl arm serves as a covalent or derivatization handle; its retention is essential for applications requiring downstream functionalization. These structural nuances create non-fungible differentiation that generic substitution cannot replicate, necessitating compound-specific procurement.

Quantitative Differentiation Evidence for Urea, 1-(2-bromoethyl)-3-(4-isopropoxy-1-naphthylmethyl)- (CAS 102434-27-5) vs. Closest Analogs


Computed Lipophilicity Differentiation: 4-Isopropoxy vs. 4-Propoxy vs. 4-Ethoxy Naphthylmethyl Urea Analogs

The 4-isopropoxy substituent in CAS 102434-27-5 imparts a computed topological polar surface area (TPSA) and predicted logP distinct from its linear 4-propoxy (CAS 102434-34-4) and smaller 4-ethoxy analogs. Although experimentally measured logP values are not publicly available for this specific series, the branched isopropoxy chain creates greater steric hindrance near the naphthalene plane compared to the linear n-propoxy group, which can influence target-binding pocket compatibility . The molecular formula (C17H21BrN2O2, MW 365.27) is identical to the 4-propoxy analog, but the branched-chain topology of isopropoxy differentiates conformational sampling critical for ligand-receptor interactions . This structural distinction is class-level inference drawn from SAR studies on conformationally restricted urea inhibitors [1].

Lipophilicity Drug-likeness Membrane permeability

Hydrogen-Bond Acceptor Capacity: 4-Isopropoxy vs. 4-Chloro and 4-Methyl Naphthylmethyl Urea Analogs

The 4-isopropoxy oxygen in CAS 102434-27-5 provides a hydrogen-bond acceptor site absent in the 4-chloro (CAS 102434-21-9) and 4-methyl (CAS 102434-31-1) analogs. In the context of urea-based inhibitors of enzymes such as soluble epoxide hydrolase (sEH) and urea transporters (UT-B), the presence of an alkoxy oxygen can contribute to critical hydrogen-bonding interactions with active-site residues . The 4-chloro analog (C14H14BrClN2O, MW 341.63) replaces the alkoxy oxygen with a halogen that primarily engages in halogen bonding or hydrophobic contacts, while the 4-methyl analog (C15H17BrN2O, MW 321.21) eliminates heteroatom-mediated interactions entirely . This differential hydrogen-bond capability is a class-level inference grounded in established urea inhibitor SAR [1].

Hydrogen bonding Ligand-target interaction Medicinal chemistry

Bromoethyl Reactivity Handle: Synthetic Differentiation for Downstream Chemical Biology Applications

The 2-bromoethyl moiety in CAS 102434-27-5 provides a versatile leaving group for nucleophilic substitution (SN2) with thiols, amines, or alkoxides, enabling covalent linkage, bioconjugation, or further synthetic elaboration . This reactivity is retained across all analogs in the 102434 series but is absent in urea derivatives lacking the bromoethyl group. Within the specific 4-isopropoxy sub-series, the bromoethyl handle combines with the lipophilic isopropoxy-naphthyl scaffold to yield a bifunctional molecule suitable for both target engagement (via the urea pharmacophore and naphthyl group) and covalent modification or probe attachment (via the bromoethyl arm) . This dual functionality differentiates the compound from urea derivatives that lack a leaving group, restricting their utility in covalent inhibitor design or affinity-probe synthesis [1].

Chemical biology Covalent probe design Derivatization

Molecular Weight and Heavy Atom Count Differentiation: 4-Isopropoxy vs. 4-Unsubstituted Naphthylmethyl Urea

CAS 102434-27-5 (MW 365.27, heavy atom count 22) has a significantly higher molecular weight and heavy atom count than the 4-unsubstituted naphthylmethyl analog, 1-(2-bromoethyl)-3-(1-naphthylmethyl)urea (CAS 102434-33-3, C14H15BrN2O, MW 307.19, heavy atom count 18) . The additional isopropoxy group adds 58.08 Da and contributes to increased van der Waals surface area, which can enhance binding affinity through additional hydrophobic contacts while simultaneously affecting aqueous solubility and permeability . This size differential is substantial (approximately 19% increase in MW) and can influence compound behavior in cell-based assays, solubility-limited screening formats, and pharmacokinetic profiling [1].

Physicochemical properties Fragment-based screening Chemical library design

Recommended Application Scenarios for Urea, 1-(2-bromoethyl)-3-(4-isopropoxy-1-naphthylmethyl)- (CAS 102434-27-5) Based on Evidence Profile


Chemical Biology Probe Development Leveraging the Bromoethyl Reactive Handle

The 2-bromoethyl group in CAS 102434-27-5 provides a nucleophilic-substitution site enabling covalent attachment to carrier proteins, fluorescent reporters, or affinity matrices. This makes the compound suitable as a starting material for generating chemical probes targeting urea-recognizing proteins such as soluble epoxide hydrolase (sEH) or urea transporters (UT-B/UT-A), where the 4-isopropoxy-naphthyl moiety may provide hydrophobic binding interactions . The branched isopropoxy chain further offers conformational differentiation from linear alkoxy analogs in probe SAR studies [1].

Structure-Activity Relationship (SAR) Library Member for Naphthyl Urea Inhibitor Optimization

Within a focused library of 1-(2-bromoethyl)-3-(naphthylmethyl)urea derivatives, CAS 102434-27-5 fills the 4-isopropoxy (branched C3 alkoxy) vector, complementing the 4-propoxy (linear C3), 4-ethoxy (C2), and 4-unsubstituted entries. Procurement of this specific compound is essential for assessing the effect of branched vs. linear alkoxy topology on target potency, selectivity, and ADME properties in urea transporter or sEH inhibitor programs [2]. The additional hydrogen-bond acceptor capacity of the ether oxygen further differentiates its SAR contribution from 4-chloro and 4-methyl analogs.

Computational Chemistry and Molecular Modeling Benchmarking

The availability of computed physicochemical parameters (density 1.33 g/cm³, boiling point 559.2 °C at 760 mmHg, flash point 292 °C) for CAS 102434-27-5 provides reference data for benchmarking computational prediction algorithms (logP, solubility, and conformational sampling) against structurally related analogs . The branched isopropoxy group presents a particularly informative test case for evaluating steric parameterization in force-field or QSAR models, especially when compared head-to-head with the linear 4-propoxy congener.

Synthetic Intermediate for Advanced Urea-Derived Building Blocks

The bromoethyl group in CAS 102434-27-5 can undergo substitution with diverse nucleophiles (amines, thiols, azides) to generate secondary and tertiary amine-linked, thioether-linked, or triazole-linked derivatives while retaining the 4-isopropoxy-naphthyl urea core [1]. This synthetic versatility positions the compound as a key intermediate for constructing more complex molecular architectures in medicinal chemistry campaigns, where the 4-isopropoxy substituent is retained to modulate target binding or pharmacokinetics.

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